molecular formula C32H22O B14536290 9-(1H-Inden-2-YL)-4-methyl-2-(naphthalen-2-YL)indeno[2,1-B]pyran CAS No. 62224-98-0

9-(1H-Inden-2-YL)-4-methyl-2-(naphthalen-2-YL)indeno[2,1-B]pyran

Cat. No.: B14536290
CAS No.: 62224-98-0
M. Wt: 422.5 g/mol
InChI Key: UHBGDFDZQKZMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(1H-Inden-2-YL)-4-methyl-2-(naphthalen-2-YL)indeno[2,1-B]pyran is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of indenyl, naphthyl, and pyran moieties, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1H-Inden-2-YL)-4-methyl-2-(naphthalen-2-YL)indeno[2,1-B]pyran typically involves multi-step organic reactions. One common method includes the use of aromatic nucleophilic substitution reactions. Starting materials such as indene and naphthalene derivatives are reacted under specific conditions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9-(1H-Inden-2-YL)-4-methyl-2-(naphthalen-2-YL)indeno[2,1-B]pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

9-(1H-Inden-2-YL)-4-methyl-2-(naphthalen-2-YL)indeno[2,1-B]pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(1H-Inden-2-YL)-4-methyl-2-(naphthalen-2-YL)indeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(1H-Inden-2-YL)-4-methyl-2-(naphthalen-2-YL)indeno[2,1-B]pyran is unique due to its combination of indenyl, naphthyl, and pyran structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

62224-98-0

Molecular Formula

C32H22O

Molecular Weight

422.5 g/mol

IUPAC Name

9-(1H-inden-2-yl)-4-methyl-2-naphthalen-2-ylindeno[2,1-b]pyran

InChI

InChI=1S/C32H22O/c1-20-16-29(25-15-14-21-8-2-3-9-22(21)17-25)33-32-30(20)27-12-6-7-13-28(27)31(32)26-18-23-10-4-5-11-24(23)19-26/h2-18H,19H2,1H3

InChI Key

UHBGDFDZQKZMSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.